Alendronate Sodium

概要

説明

アレンドロン酸ナトリウム三水和物: は、骨吸収阻害剤として広く使用されている窒素含有ビスホスホネートです。骨粗鬆症やパジェット病などの骨疾患の治療と予防に一般的に処方されます。 この化合物は、破骨細胞による骨吸収を阻害することで骨量を増やし、骨折のリスクを軽減します .

準備方法

合成経路と反応条件: アレンドロン酸ナトリウム三水和物の合成は、通常、4-アミノ酪酸と亜リン酸および三塩化リンをイオン液体反応媒体の存在下で反応させることにより行われます。 反応は、55-65°Cの制御された温度で行われ、白色の結晶性アレンドロン酸ナトリウム三水和物が生成されます .

工業的製造方法: 産業現場では、アレンドロン酸ナトリウム三水和物の合成は、同様の原理に従いますが、より大規模に行われます。 イオン液体を反応媒体として使用すると、温和な反応条件、分離と精製の容易さ、高収率、および最終生成物の高純度などの利点があります .

化学反応の分析

反応の種類: アレンドロン酸ナトリウム三水和物は、求核置換反応などのさまざまな化学反応を起こします。 4-クロロ-7-ニトロベンゾ-2-オキサ-1,3-ジアゾール(NBD-Cl)や2,4-ジニトロフルオロベンゼン(DNFB)などの試薬と反応して発色性誘導体を生成します .

一般的な試薬と条件:

NBD-Cl反応: この反応は通常室温で行われ、分光光度計で測定できる発色性生成物が生成されます.

主な生成物: これらの反応で生成される主な生成物は、分光光度計法で分析できる発色性誘導体です .

科学研究への応用

化学: アレンドロン酸ナトリウム三水和物は、医薬品製剤や血漿試料中の化合物を定量するための高速液体クロマトグラフィー(HPLC)における基準物質として使用されます .

生物学: 生物学的研究では、アレンドロン酸ナトリウム三水和物は、破骨細胞の活性と骨吸収に対する影響を研究するために使用されます。 メバロン酸経路を阻害することにより、癌細胞の移動と浸潤を阻害することが示されています .

医学: 医療では、アレンドロン酸ナトリウム三水和物は、主に骨粗鬆症やパジェット病の治療に使用されます。 また、標的骨再生のためのポリ(乳酸-コ-グリコール酸)(PLGA)ナノ粒子などの薬物送達システムの開発にも使用されています .

科学的研究の応用

Alendronate sodium is a bisphosphonate drug that inhibits bone resorption and is used to treat osteoporosis . It is available in multiple formulations and has been shown to reduce the risk of fractures in women with low bone mineral density (BMD) .

Scientific Research Applications

This compound has various applications in scientific research, including:

- Treatment of Osteoporosis this compound is used to treat osteoporosis by increasing bone mineral density and reducing the risk of osteoporotic fractures in postmenopausal women . Long-term studies have demonstrated that continuous alendronate therapy has a sustained therapeutic effect on bone density and remodeling .

- Bone Regeneration this compound can be used to modify collagen for bone regeneration . Phosphorylated materials are attractive candidates for bone regeneration as they facilitate the construction of a phosphorylated bone extracellular matrix to build a beneficial environment for bone formation .

- Periodontal Bone Repair Topical application of 1% this compound (ALN) gel may be a promising and beneficial adjuvant for treating intrabony defects during surgical periodontal therapy . Studies have shown that ALN improves clinical attachment levels, reduces probing depth, and promotes periodontal bone repair .

- Fracture Risk Reduction this compound reduces fracture risk in postmenopausal women who have vertebral fractures . It has also been shown to decrease the risk of first vertebral deformity in women with low BMD but without vertebral fractures .

- Combination Therapy this compound can be combined with Chinese herbal medicine Xianling Gubao (XLGB) to treat osteoporosis . Studies have shown that XLGB combined with this compound increases BMD and improves clinical outcomes in patients with postmenopausal osteoporosis .

Case Studies

- Alendronate Treatment for 20 Years : A clinical case study reported on a postmenopausal patient who received intermittent alendronate treatment for 20 years . The patient was diagnosed with primary osteoporosis and had low BMD in the lumbar spines. Alendronate (70 mg weekly), Caltrate (600 mg daily), and calcitriol (0.25 ug daily) were prescribed for two years, which increased her BMD. However, the patient discontinued medication without consulting her doctor, leading to a continuous decrease in BMD and a fragility fracture. After resuming treatment, her BMD increased, and she did not experience any further fractures despite falls .

- Alendronate Effects on Femoral Fracture Repair: A study evaluated the effect of age and sodium alendronate on bone repair of femoral fractures in rats . Bisphosphonates are widely used to reduce bone resorption, increase bone mineral density, and control age-related bone loss .

Data Table

作用機序

アレンドロン酸ナトリウム三水和物は、破骨細胞による骨吸収の特異的な阻害剤として作用します。それは、骨吸収部位に優先的に局在し、骨基質中のヒドロキシアパタイト結晶に結合します。 この結合は、骨吸収の原因となる細胞である破骨細胞の活性を阻害し、骨代謝を抑制し、骨量を増やします .

類似の化合物との比較

類似の化合物:

ユニークさ: アレンドロン酸ナトリウム三水和物は、骨ミネラルヒドロキシアパタイトに対する高い親和性と破骨細胞活性を効果的に阻害する能力においてユニークです。 経口バイオアベイラビリティと投与レジメンにより、患者にとって便利な選択肢となります .

類似化合物との比較

Risedronate: Another bisphosphonate used to treat osteoporosis and Paget’s disease.

Ibandronate: A bisphosphonate used for the treatment of osteoporosis.

Zoledronate: A potent bisphosphonate used for the treatment of various bone diseases, including osteoporosis and bone metastases.

Uniqueness: Alendronate sodium trihydrate is unique in its high affinity for bone mineral hydroxyapatite and its ability to inhibit osteoclast activity effectively. Its oral bioavailability and dosing regimen make it a convenient option for patients .

特性

CAS番号 |

121268-17-5 |

|---|---|

分子式 |

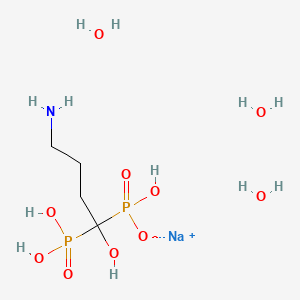

C4H15NNaO8P2 |

分子量 |

290.10 g/mol |

IUPAC名 |

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate |

InChI |

InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2 |

InChIキー |

HZMNHMQPEYMSTG-UHFFFAOYSA-N |

SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+] |

正規SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O.[Na] |

外観 |

white solid powder |

Key on ui other cas no. |

121268-17-5 |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

66376-36-1 (Parent) |

賞味期限 |

>10 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fosamax (Alendronate Sodium Trihydrate)?

A1: Fosamax is a bisphosphonate that acts as a specific inhibitor of osteoclast-mediated bone resorption. [] Bisphosphonates, including this compound Trihydrate, bind to hydroxyapatite in bone. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, ]

Q2: How does the inhibition of osteoclasts by Fosamax affect bone metabolism?

A2: By suppressing osteoclast activity, Fosamax shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density and a reduction in fracture risk. [, , ] This is because osteoclasts are responsible for breaking down bone tissue, while osteoblasts are responsible for building new bone tissue. []

Q3: Does Fosamax have any direct effects on osteoblasts, the cells responsible for bone formation?

A3: While the primary mechanism of action of Fosamax is through the inhibition of osteoclasts, some studies suggest that it might indirectly stimulate osteoblast activity, further contributing to its bone-protective effects. []

Q4: What is the molecular formula and weight of this compound Trihydrate?

A4: The molecular formula of this compound Trihydrate is C4H12NNaO7P2•3H2O, and its formula weight is 325.12. []

Q5: Is there any available spectroscopic data for the characterization of this compound Trihydrate?

A5: While the provided research papers do not delve into the detailed spectroscopic characterization of this compound Trihydrate, standard techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be employed for its structural elucidation.

Q6: Do the provided research papers discuss the material compatibility and stability of Fosamax or its catalytic properties?

A6: The provided research papers primarily focus on the pharmacological and clinical aspects of Fosamax in the context of osteoporosis treatment and prevention. Therefore, they do not contain information regarding its material compatibility and stability or its catalytic properties. These aspects would be more relevant in materials science or catalysis research rather than pharmaceutical research.

Q7: How has computational chemistry been used to study Fosamax?

A7: While not explicitly discussed in the provided papers, computational chemistry techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling can be utilized to study the interaction of Fosamax with its target (hydroxyapatite) and predict the activity of potential analogs.

Q8: Are there any established structure-activity relationships (SAR) for bisphosphonates like Fosamax?

A8: Yes, SAR studies have shown that the potency of bisphosphonates is related to the length of the side chain and the presence of specific functional groups. Modifications in these structural features can impact their binding affinity to hydroxyapatite and influence their antiresorptive activity.

Q9: What analytical methods are commonly employed for the characterization and quantification of Fosamax?

A9: HPLC (High-Performance Liquid Chromatography) is a widely used technique for the analysis of Fosamax in both pharmaceutical formulations and biological samples. Different detection methods, such as UV (Ultraviolet) or fluorescence detection, can be coupled with HPLC for sensitive and specific quantification. [, ]

Q10: What are the stability considerations for Fosamax formulations?

A10: Fosamax, like many bisphosphonates, exhibits poor oral bioavailability. Therefore, formulation strategies often focus on enhancing its solubility and absorption. The drug's stability under various storage conditions is crucial to ensure its efficacy and safety. []

Q11: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to the manufacturing and handling of Fosamax?

A11: As a pharmaceutical compound, the manufacturing and handling of Fosamax are subject to stringent regulatory guidelines and good manufacturing practices (GMP) to ensure its quality, safety, and efficacy.

Q12: What is the pharmacokinetic profile of Fosamax?

A12: Fosamax exhibits low oral bioavailability, with less than 1% of an oral dose being absorbed. [] It is rapidly cleared from the plasma and has a long elimination half-life from the bone, resulting in its prolonged therapeutic effect. []

Q13: How is the pharmacodynamic (PD) response of Fosamax typically assessed?

A13: The PD response of Fosamax is primarily evaluated by monitoring bone turnover markers, such as bone-specific alkaline phosphatase (bAP) and urinary N-telopeptide/creatinine ratio (NTx/crea). [, ] These markers reflect the activity of osteoblasts and osteoclasts, respectively.

Q14: What in vitro and in vivo models are used to study the effects of Fosamax on bone cells?

A14: In vitro studies utilize cultured osteoclasts and osteoblasts to assess the direct effects of Fosamax on these cell types. [] Animal models, particularly ovariectomized rats, are commonly employed to mimic postmenopausal osteoporosis and evaluate the in vivo efficacy of Fosamax in preventing bone loss and reducing fracture risk. [, , , , ]

Q15: Is there any evidence of resistance development to Fosamax treatment?

A15: While resistance to Fosamax is not a major clinical concern, long-term treatment can lead to a plateau in its therapeutic benefits in some patients. [] The exact mechanisms underlying this phenomenon are not fully understood but might involve factors related to bone remodeling dynamics and cellular responses to chronic bisphosphonate exposure.

Q16: What are the known toxicological effects of Fosamax?

A16: The most common side effects associated with Fosamax are gastrointestinal disturbances, such as heartburn, nausea, and abdominal pain. [, , ] In rare cases, Fosamax has been linked to more serious adverse effects like osteonecrosis of the jaw (ONJ), particularly after invasive dental procedures. [, , ]

Q17: Are there ongoing efforts to develop improved drug delivery systems for Fosamax?

A17: Yes, research is exploring novel drug delivery approaches, such as nanoparticles or targeted delivery systems, to enhance the bioavailability and reduce the side effects associated with oral Fosamax administration. []

Q18: Are there any specific biomarkers being investigated to predict the efficacy of Fosamax treatment or monitor patient response?

A18: Researchers are actively exploring potential biomarkers that can identify patients who are more likely to respond to Fosamax therapy and those at higher risk of developing adverse effects. [, ] These biomarkers may include genetic factors, bone turnover markers, or imaging-based assessments of bone quality.

Q19: What is the environmental impact of Fosamax, and are there strategies for its sustainable disposal?

A19: As with many pharmaceuticals, the environmental impact of Fosamax, particularly its presence in water bodies, is an area of growing concern. Research is ongoing to understand its ecotoxicological effects and develop strategies for its safe and environmentally friendly disposal. []

Q20: What factors can influence the dissolution and solubility of Fosamax tablets?

A20: The dissolution rate of Fosamax tablets can be affected by factors like tablet formulation, particle size, and the presence of excipients. Its solubility is pH-dependent, with higher solubility observed in acidic media. []

Q21: How is the quality of Fosamax tablets controlled during manufacturing?

A21: Strict quality control measures are implemented throughout the manufacturing process of Fosamax tablets to ensure that each batch meets the required standards for identity, purity, potency, and uniformity. [] These measures include rigorous testing of raw materials, in-process controls, and final product analysis.

Q22: Is there evidence of Fosamax inducing immunogenic responses?

A22: While Fosamax itself is not considered highly immunogenic, some individuals may develop hypersensitivity reactions. []

Q23: Has the biocompatibility of Fosamax been evaluated in preclinical settings?

A24: Yes, preclinical studies have investigated the biocompatibility of Fosamax, particularly in the context of its effects on bone cells and other tissues. These studies help to assess its safety profile and identify potential risks before clinical use. []

Q24: Are there alternative treatments for osteoporosis besides bisphosphonates like Fosamax?

A25: Yes, alternative treatment options for osteoporosis include hormone replacement therapy (HRT), selective estrogen receptor modulators (SERMs), and denosumab (a monoclonal antibody that inhibits RANKL). [] The choice of treatment depends on individual patient factors and risk profile.

Q25: Are there any established methods for recycling or safely disposing of unused Fosamax medication?

A26: Patients should consult their pharmacist or local waste management guidelines for the appropriate disposal of unused Fosamax medication. Avoid flushing it down the toilet or discarding it in household trash. []

Q26: What research infrastructure and resources are crucial for advancing the field of osteoporosis research?

A27: Continued investment in research infrastructure, including advanced imaging techniques, high-throughput screening platforms, and well-characterized animal models, is essential for developing new and improved treatments for osteoporosis. [] Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies are also vital for driving progress in this field.

Q27: What are some of the key milestones in the development and use of bisphosphonates for osteoporosis?

A28: The discovery of bisphosphonates and their potential for treating bone diseases dates back to the 1960s. The first bisphosphonate approved for osteoporosis treatment was etidronate, followed by alendronate (Fosamax) in the 1990s. Since then, several other bisphosphonates have been developed and become cornerstones in osteoporosis management. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。